molecular formula C6H14N2O2 B559527 L-lysine CAS No. 56-87-1

L-lysine

Cat. No.: B559527
CAS No.: 56-87-1
M. Wt: 146.19 g/mol
InChI Key: KDXKERNSBIXSRK-YFKPBYRVSA-N
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Mechanism of Action

Target of Action

Lysine, an α-amino acid, is a precursor to many proteins . It plays several roles in humans, most importantly proteinogenesis, but also in the crosslinking of collagen polypeptides, uptake of essential mineral nutrients, and in the production of carnitine, which is key in fatty acid metabolism . It is also often involved in histone modifications, and thus, impacts the epigenome .

Mode of Action

Lysine’s ε-amino group often participates in hydrogen bonding and as a general base in catalysis . The ε-ammonium group is attached to the fourth carbon from the α-carbon, which is attached to the carboxyl group . Common posttranslational modifications include methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine . Other posttranslational modifications include acetylation . Collagen contains hydroxylysine which is derived from lysine by lysyl hydroxylase .

Biochemical Pathways

In organisms that synthesize lysine, two main biosynthetic pathways exist, the diaminopimelate and α-aminoadipate pathways, which employ distinct enzymes and substrates and are found in diverse organisms . Lysine catabolism occurs through one of several pathways, the most common of which is the saccharopine pathway .

Pharmacokinetics

Once ingested, lysine is absorbed into the bloodstream and transported to various tissues and organs where it is used to build proteins and perform other essential functions . Lysine may facilitate the absorption of calcium from the small intestine .

Result of Action

Lysine plays a major role in calcium absorption, as well as in helping build muscle protein . It aids in recovering from surgery or traumas and helps your body produce hormones, enzymes, and antibodies . This amino acid was also proved to depress the central nervous system while having antiseizure properties .

Action Environment

The human body cannot synthesize lysine. It is essential in humans and must therefore be obtained from the diet . Human populations dependent on grains as a sole source of dietary protein suffer from lysine deficiency . Due to its importance in several biological processes, a lack of lysine can lead to several disease states including defective connective tissues, impaired fatty acid metabolism, anaemia, and systemic protein-energy deficiency .

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXKERNSBIXSRK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Record name lysine
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Related CAS

25104-18-1, Array
Record name Poly(L-lysine)
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Record name Lysine [USAN:INN]
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DSSTOX Substance ID

DTXSID6023232
Record name L-​Lysine
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Molecular Weight

146.19 g/mol
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Physical Description

Liquid, Solid; [Merck Index], Solid, White crystals or crystalline powder; odourless
Record name L-Lysine
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Record name L-Lysine
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Solubility

Insoluble in ethanol, ethyl ether, acetone, benzene, Insolulble in common neutral solvents, Very freely soluble in water., Water solubility: >100 g/100 g H20 at 25 °C, In water, 5.84X10+5 mg/L at 27 °C, 1000.0 mg/mL, Soluble in water, Slightly soluble (in ethanol)
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Record name L-Lysine
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Vapor Pressure

5.28X10+9 mm Hg at 25 °C /extrapolated/
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Mechanism of Action

Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to lysine is high in the tissue culture media. When the ratio of L-lysine to L-arginine is high, viral replication and the cytopathogenicity of herpes simplex virus have been found to be inhibited. L-lysine may facilitate the absorption of calcium from the small intestine., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/
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Color/Form

Needles from water, hexagonal plates from dilute alcohol, Colorless crystals

CAS No.

56-87-1, 20166-34-1
Record name L-Lysine
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Record name LYSINE
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Record name L-Lysine
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Melting Point

224 °C, decomposes, 224.5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: How does lysine metabolism differ across organs and what is its significance in hypertension?

A1: [] Mice studies using 13C6-labeled lysine revealed that lysine is rapidly metabolized and incorporated into central carbon metabolism pathways, rather than being slowly integrated into proteins. The kidney emerges as a key site for lysine metabolism, rapidly forming lysine conjugates. Notably, lysine metabolism is diminished in the early stages of hypertension. [] This highlights a potential link between lysine metabolism and hypertension development.

Q2: Can lysine administration mitigate hypertension and kidney injury, and if so, how?

A2: [] Remarkably, lysine administration in a rat model of salt-sensitive hypertension led to a complete prevention of both hypertension and kidney injury. [] This protective effect is attributed to several mechanisms: lysine promotes diuresis, accelerates the formation of protective lysine conjugates, and inhibits albumin uptake in the kidneys. These actions collectively shield the kidneys from injury and metabolic stress. []

Q3: What novel metabolite is formed during lysine metabolism and what is its function?

A3: [] Lysine conjugates with malonyl-CoA to generate a previously uncharacterized metabolite, Ne-malonyl-lysine. This metabolite acts as an inhibitor of fatty acid synthesis. [] The formation of Ne-malonythis compound, alongside acetythis compound, depletes malonyl-CoA and acetyl-CoA pools, respectively. This depletion, occurring at the expense of protein malonylation and acetylation, suggests a potential regulatory role of lysine in these protein modifications. []

Q4: Does a ketogenic diet influence lysine metabolism and hypertension?

A4: [] A ketogenic diet, although less effective than lysine supplementation, was found to ameliorate hypertension in the rat model. This dietary intervention also led to an increase in several lysine conjugates, including Ne-malonythis compound. [] These findings further underscore the intricate interplay between lysine metabolism, diet, and hypertension.

Q5: Is there evidence of a specific pathway for lysine degradation in mammals?

A5: [, ] Research suggests that the pipecolic acid-forming pathway represents a significant route for lysine degradation in rats. [] This pathway leads to the production of labeled pipecolic acid, primarily in the brain, and alpha-aminoadipic acid, indicating its role in lysine metabolism. This pathway's potential neurological significance, particularly in relation to the major lysine metabolic pathway (saccharopine pathway), warrants further investigation. [] Further studies in rats showed that hydroxylysine undergoes oxidation, leading to the generation of 5-hydroxypipecolate, α-ketoadipate, glutarate, and crotonate, highlighting the intricate metabolic fate of lysine and its derivatives. []

Q6: What is the significance of lysine methylation in cellular processes?

A6: Lysine methylation, a prevalent post-translational modification, plays a crucial role in regulating various cellular processes. [] While its role in histone modification is well-established, emerging evidence suggests its importance in regulating non-histone proteins as well. []

Q7: How does the enzyme SETD8 influence carcinogenesis through lysine methylation?

A7: [] The histone lysine methyltransferase SETD8, often overexpressed in various cancers, has been shown to regulate the function of proliferating cell nuclear antigen (PCNA) through lysine methylation. Specifically, SETD8 methylates PCNA on lysine 248, and this methylation event is crucial for PCNA stability. [] Loss of PCNA methylation disrupts DNA replication, induces DNA damage, and increases susceptibility to DNA damage, potentially contributing to carcinogenesis. []

Q8: What is the role of METTL20 in mitochondrial function?

A8: [] METTL20, a recently characterized lysine methyltransferase, localizes to the mitochondria and specifically methylates the β-subunit of the electron transfer flavoprotein (ETFβ). [] This methylation event inhibits ETFβ's ability to mediate electron transfer from acyl-CoA dehydrogenases. [] This discovery highlights METTL20's role in regulating mitochondrial metabolism, suggesting its potential involvement in metabolic disorders.

Q9: Does lysine acetylation play a role in regulating protein function?

A9: [] Lysine acetylation, a reversible modification, is crucial for regulating protein function. It acts as a signaling mechanism by generating docking sites for bromodomain proteins. [] Bromodomains in proteins like Gcn5, PCAF, TAF1, and CBP recognize acetylated lysine residues in various target proteins, including histones, thereby influencing gene expression and other cellular processes. []

Q10: Can lysine acetylation be exploited for therapeutic purposes in cancer?

A10: [] Given the intricate link between lysine acetylation and cancer, modulating this process holds therapeutic promise. [] Histone deacetylase (HDAC) inhibitors, already approved for cancer treatment, target lysine acetylation. Combining HDAC inhibitors with other emerging anti-cancer modalities, such as cold atmospheric plasma (CAP), presents an exciting avenue for developing more effective and precise cancer therapies. []

Q11: What is the impact of heat on the nutritional availability of lysine in feed for pigs?

A11: [] Heat treatment, even at moderate temperatures, can negatively impact lysine availability in pig feed. Experiments revealed that pigs fed with heat-treated field peas showed decreased growth performance and lysine retention compared to those fed with raw peas. [] This suggests that heat processing can render lysine less digestible and less efficiently utilized by pigs.

Q12: How does the Maillard reaction influence the nutritional value of pet food?

A12: [] The Maillard reaction, a complex series of reactions between sugars and amino acids during food processing, can significantly impact the nutritional value of pet food, particularly by affecting lysine availability. [] This reaction, while responsible for desirable color and flavor attributes, also leads to the formation of Maillard reaction products (MRPs), some of which can be detrimental to health. [] Research indicates that wet pet foods tend to have higher concentrations of certain MRPs, like carboxymethyllysine and fructoselysine, compared to dry foods. [] Understanding the formation and potential health effects of MRPs is crucial for formulating pet foods that balance palatability with nutritional value and safety.

Q13: How is lysine utilized in developing targeted gene carriers for therapeutic applications?

A13: [] Lysine-based polymers, specifically lactose-polyethylene glycol-grafted poly-L-lysine (Lac-PEG-PLL), are being explored as targeted gene carriers for potential therapeutic applications. [] This copolymer effectively condenses plasmid DNA into nanoparticles, protecting it from degradation and facilitating cellular uptake. Notably, Lac-PEG-PLL exhibits lower cytotoxicity compared to conventional poly-L-lysine-based carriers, highlighting its potential for safer gene delivery.

Q14: Can molecular simulations provide insights into the interaction of lysine-containing peptides with material surfaces?

A14: [] Molecular dynamics simulations have proven valuable in understanding how lysine-containing peptides, such as poly-ten-lysine, interact with material surfaces, like zinc oxide. [] These simulations revealed that the α-helix conformation of poly-ten-lysine is partially disrupted upon adsorption onto the zinc oxide surface, indicating conformational changes induced by the interaction. Understanding these interactions is crucial for designing biocompatible materials and biosensors. []

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